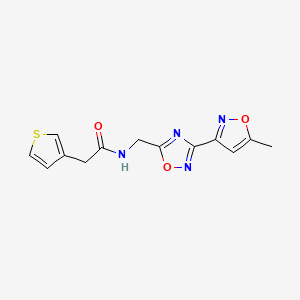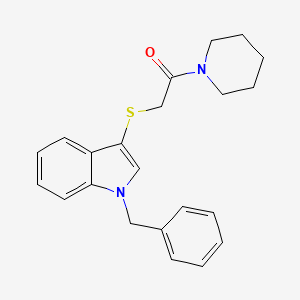![molecular formula C20H13Cl2N3O B2973488 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 303984-76-1](/img/structure/B2973488.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is also known as 1-Phenyl-indole-2,3-dione or N-Phenylisatin .
Synthesis Analysis
A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]”. This procedure is rapid, operationally straightforward, and generally high yielding. It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” can be viewed using Java or Javascript . The 3D structure may provide insights into the compound’s properties and potential interactions.Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The molecular weight of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is 223.2268 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against a broad range of RNA and DNA viruses .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer cells . They can interact with cancer cells and inhibit their growth.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . They can potentially be used in the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have antioxidant properties . They can help in neutralizing harmful free radicals in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can potentially be used in the treatment of various microbial infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . They can potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can potentially be used in the development of new drugs for the treatment of diabetes.
Mécanisme D'action
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .
Propriétés
IUPAC Name |
3-[(2,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-16(22)17(12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFPYTUIFRHPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172769 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] | |
CAS RN |
303984-76-1 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)
![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)



![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)